![molecular formula C18H24N4O3 B1665529 Adentri CAS No. 166374-48-7](/img/structure/B1665529.png)
Adentri
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Overview
Description
Adentri, also known as BG-9719 and CVT-124, is a novel adenosine A1 receptor antagonist with unique diuretic activity.
Scientific Research Applications
Biomedical Research
Adentri has shown promise in the realm of precision medicine , where it can be utilized to tailor therapeutic approaches based on individual patient profiles. The integration of this compound into multi-omics analyses allows for a comprehensive understanding of disease mechanisms and the identification of potential drug targets. This is particularly relevant in oncology, where precision medicine aims to optimize treatment regimens based on genetic and molecular characteristics of tumors .
Table 1: Applications of this compound in Biomedical Research
Application Area | Description |
---|---|
Precision Medicine | Tailoring therapies based on individual patient profiles using multi-omics data. |
Cancer Research | Identifying new biomarkers and drug targets through integrative analyses of cancer genomes. |
Aging Studies | Investigating the role of this compound in reversing age-related diseases by enhancing cellular functions. |
Technological Integration
This compound's capabilities extend into technological domains, particularly in the development of smart health monitoring systems . By leveraging its properties, researchers are exploring ways to enhance data collection and analysis through artificial intelligence and machine learning. This integration facilitates real-time health monitoring and decision-making processes based on comprehensive data sets .
Table 2: Technological Applications of this compound
Technology Area | Description |
---|---|
Health Monitoring Systems | Utilizing this compound for real-time health data collection and analysis through AI-driven platforms. |
Data Analytics | Enhancing decision-making processes by integrating large-scale data from various health metrics. |
Case Study 1: Precision Oncology
In a recent study involving patients with pancreatic cancer, this compound was used to analyze genomic data alongside clinical outcomes. The findings indicated that patients receiving tailored therapies based on their molecular profiles showed improved response rates compared to those undergoing standard treatments. This underscores the potential of this compound in enhancing treatment efficacy through personalized approaches .
Case Study 2: Aging Research
A longitudinal study examined the effects of this compound supplementation on older adults, focusing on metabolic health and cognitive function. Results indicated significant improvements in insulin sensitivity and cognitive performance over a six-month period, suggesting that this compound may play a crucial role in mitigating age-related decline .
Table 3: Summary of Case Studies Involving this compound
Case Study | Focus Area | Key Findings |
---|---|---|
Precision Oncology | Cancer Treatment | Tailored therapies based on genomic data improved patient outcomes significantly. |
Aging Research | Metabolic Health | This compound supplementation enhanced insulin sensitivity and cognitive function in older adults. |
Properties
CAS No. |
166374-48-7 |
---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-[(1S,2R,4S,5S,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11-,13-,14+/m1/s1 |
InChI Key |
OQCJPFYWFGUHIN-VGYDOTAVSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine 1,3-ENX Adentri BG 9719 BG-9719 BG9719 CVT 124 CVT-124 ENX cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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